An In-Depth Technical Guide to Benzyl methyl(3-oxobutyl)carbamate: Structure, Properties, and Synthetic Significance
An In-Depth Technical Guide to Benzyl methyl(3-oxobutyl)carbamate: Structure, Properties, and Synthetic Significance
This guide provides a comprehensive technical overview of Benzyl methyl(3-oxobutyl)carbamate, a molecule of interest to researchers and professionals in organic synthesis and drug development. By examining its constituent functional groups—a benzyl carbamate and a β-keto moiety—we can elucidate its chemical behavior and anticipate its utility in various applications. This document moves beyond a simple recitation of facts to offer insights into the causality behind its properties and potential experimental designs.
Molecular Structure and Physicochemical Properties
Benzyl methyl(3-oxobutyl)carbamate, with the IUPAC name benzyl N-methyl-N-(3-oxobutyl)carbamate, possesses a well-defined molecular architecture that dictates its chemical and physical characteristics. The structure combines a benzyloxycarbonyl (Cbz or Z) group, a classic protecting group in peptide synthesis, with N-methyl and 3-oxobutyl substituents on the nitrogen atom.[1]
The carbamate functionality itself is an amide-ester hybrid that exhibits good chemical and proteolytic stability.[2][3] This stability, coupled with an ability to permeate cell membranes, makes carbamates a valuable structural motif in medicinal chemistry.[2][3] The delocalization of the nitrogen lone pair into the carbonyl group imparts a degree of conformational rigidity.[3]
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| CAS Number | 1030377-22-0 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| IUPAC Name | benzyl N-methyl-N-(3-oxobutyl)carbamate | [1] |
| Appearance | Data not widely available, likely a solid or oil | [1] |
Spectroscopic Characterization: A Predictive Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, signals for the N-methyl group, and signals corresponding to the methylene and methyl protons of the 3-oxobutyl chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display characteristic peaks for the carbonyl carbons of the carbamate and the ketone, aromatic carbons, the benzylic carbon, the N-methyl carbon, and the carbons of the 3-oxobutyl chain.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carbamate and ketone functionalities.
-
MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which would be consistent with its structure.
Chemical Properties and Reactivity
The chemical behavior of Benzyl methyl(3-oxobutyl)carbamate is governed by the interplay of its functional groups.
The Carbamate Moiety: Stability and Deprotection
The N,N-disubstituted carbamate structure contributes to its chemical stability, particularly towards hydrolysis.[1] The benzyl carbamate, or Cbz group, is a well-established protecting group for amines in organic synthesis.[4][5] Its removal is typically achieved under neutral conditions via catalytic hydrogenation, which is a mild method that preserves many other functional groups.[4][6]
Caption: Cbz group deprotection workflow.
The β-Keto Functionality: A Handle for Further Synthesis
The presence of a ketone at the β-position to the nitrogen atom opens up avenues for a variety of chemical transformations. This functionality can participate in reactions such as:
-
Aldol condensations: Reaction with aldehydes or ketones to form β-hydroxy ketones.
-
Wittig reactions: Conversion of the carbonyl group to a carbon-carbon double bond.
-
Reductive aminations: Formation of a new amine by reaction with an amine in the presence of a reducing agent.
It is important to note that β-keto acids are prone to decarboxylation, especially upon heating.[7][8] While this compound is a carbamate and not a carboxylic acid, the presence of the β-keto group could influence its thermal stability.
A Plausible Synthetic Approach
A common method for the synthesis of carbamates involves the reaction of an amine with a chloroformate.[9] In this case, the synthesis of Benzyl methyl(3-oxobutyl)carbamate would likely proceed via the N-alkylation of a primary amine followed by reaction with benzyl chloroformate.
Proposed Synthetic Workflow
Caption: Proposed synthesis of Benzyl methyl(3-oxobutyl)carbamate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(Methylamino)butan-2-one
-
To a solution of methylamine in a suitable solvent (e.g., methanol), add 3-buten-2-one dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by distillation or used directly in the next step.
Step 2: Synthesis of Benzyl methyl(3-oxobutyl)carbamate
-
Dissolve 4-(methylamino)butan-2-one and a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add benzyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Benzyl methyl(3-oxobutyl)carbamate.
Applications in Drug Discovery and Organic Synthesis
The structural features of Benzyl methyl(3-oxobutyl)carbamate suggest its potential utility in several areas of chemical research.
A Versatile Building Block
The presence of the ketone functionality allows for the introduction of further molecular complexity, making this compound a potentially valuable intermediate in the synthesis of more elaborate target molecules.
Prodrug Design
Carbamates are frequently employed in prodrug design to mask polar functional groups, thereby improving oral bioavailability and metabolic stability.[2][10][11] The carbamate in this molecule could be part of a larger, more complex drug candidate, where it is designed to be cleaved in vivo to release the active pharmacological agent.
Caption: Role of carbamates in prodrug design.
Conclusion
Benzyl methyl(3-oxobutyl)carbamate is a molecule with significant potential in synthetic and medicinal chemistry. Its structure, combining the stability and synthetic utility of a benzyl carbamate with the reactive handle of a β-keto group, makes it an interesting target for further investigation. This guide has provided a detailed analysis of its properties and potential applications, grounded in the fundamental principles of organic chemistry. The proposed synthetic route and characterization methods offer a starting point for researchers interested in exploring the chemistry of this and related compounds.
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